

A Comprehensive Technical Guide to 3-Pentenenitrile: Properties, Synthesis, and Biological Impact

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Compound of Interest

Compound Name: 3-Pentenenitrile

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Introduction

3-Pentenenitrile, an unsaturated aliphatic nitrile, is a significant chemical intermediate with the molecular formula C_5H_7N .^[1] Its unique structure, featuring both a carbon-carbon double bond and a nitrile functional group, imparts it with versatile reactivity, making it a valuable precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. ^[1] This technical guide provides an in-depth overview of the molecular characteristics, synthesis, and biological implications of **3-Pentenenitrile**, with a particular focus on its mechanism of toxicity.

Molecular and Physicochemical Properties

The fundamental properties of **3-Pentenenitrile** are summarized in the tables below, providing a ready reference for researchers.

Identifier	Value	Reference
Molecular Formula	C ₅ H ₇ N	[1] [2] [3] [4] [5] [6] [7]
Molecular Weight	81.12 g/mol	[3] [8]
IUPAC Name	pent-3-enenitrile	[1]
CAS Number	4635-87-4	[1] [5]
Canonical SMILES	<chem>CC=CCC#N</chem>	[1]

Table 1: Molecular Identifiers of **3-Pentenenitrile**

Property	Value	Reference
Appearance	Clear colorless to amber liquid	[1] [2]
Boiling Point	144-147 °C	[1]
Flash Point	40 °C (104 °F)	[1] [2]
Density	0.837 g/mL at 25 °C	
Vapor Pressure	24.9 mmHg at 50 °C	
Water Solubility	Less than 1 mg/mL at 20 °C	[2]

Table 2: Physicochemical Properties of **3-Pentenenitrile**

Spectroscopic Data	Description	Reference
^1H NMR	Spectra available, shows characteristic peaks for alkene and nitrile functional groups.	[1]
^{13}C NMR	Shows five distinct carbon environments.	[1]
Infrared (IR) Spectroscopy	Strong, sharp absorption band around $2100\text{--}2200\text{ cm}^{-1}$ ($\text{C}\equiv\text{N}$ stretch) and bands in the $1600\text{--}1700\text{ cm}^{-1}$ region ($\text{C}=\text{C}$ stretch).	

Table 3: Spectroscopic Data for **3-Pentenenitrile**

Experimental Protocols

Synthesis of 3-Pentenenitrile via Hydrocyanation of 1,3-Butadiene

The primary industrial method for synthesizing **3-Pentenenitrile** is the hydrocyanation of 1,3-butadiene, catalyzed by nickel(0)-phosphorus complexes.[9][10] This process is a cornerstone of the production of adiponitrile, a precursor to nylon.[9]

Objective: To synthesize **3-Pentenenitrile** by the addition of hydrogen cyanide to 1,3-butadiene.

Materials:

- 1,3-Butadiene
- Hydrogen Cyanide (HCN)
- Zero-valent nickel catalyst (e.g., $\text{Ni}[\text{P}(\text{OAr})_3]_4$ where Ar is an aryl group)
- Lewis acid co-catalyst (optional, for isomerization of byproducts)

- Solvent (e.g., toluene)
- Reaction vessel equipped with temperature and pressure control
- Distillation apparatus

Procedure:

- **Catalyst Preparation:** The zero-valent nickel catalyst is prepared in an inert atmosphere by reacting a nickel source with a suitable phosphite ligand in a solvent.
- **Reaction Setup:** The reaction vessel is charged with the solvent and the nickel catalyst under an inert atmosphere (e.g., nitrogen or argon).
- **Reactant Addition:** 1,3-Butadiene and hydrogen cyanide are continuously fed into the reaction vessel. The molar ratio of reactants and the catalyst concentration are critical parameters that need to be optimized for maximum yield and selectivity.
- **Reaction Conditions:** The reaction is typically carried out at a temperature range of 80-130°C and a pressure of 5-20 bar.^[11] The residence time in the reactor is controlled to achieve high conversion of hydrogen cyanide.
- **Product Mixture:** The reaction yields a mixture of pentenenitrile isomers, primarily **3-Pentenenitrile** and the branched isomer 2-methyl-3-butenenitrile.^[9]
- **Isomerization (Optional but Recommended):** To increase the yield of the desired linear product, the reaction mixture can be treated with a Lewis acid co-catalyst, which promotes the isomerization of 2-methyl-3-butenenitrile to **3-Pentenenitrile**.^[9]
- **Purification:** The **3-Pentenenitrile** is separated from the catalyst and unreacted starting materials by distillation. Further fractional distillation is employed to separate **3-Pentenenitrile** from other isomers, achieving a purity of >99.5%.^[11]

Analytical Characterization of 3-Pentenenitrile

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify **3-Pentenenitrile** in a sample.

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample containing **3-Pentenitrile** in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10 µg/mL.^[12] Ensure the sample is free from particulate matter by filtration.
- Injection: Inject 1 µL of the prepared sample into the GC inlet. A splitless injection is suitable for achieving low detection limits.
- GC Conditions:
 - Column: A non-polar column (e.g., DB-5 or equivalent) is suitable for separating **3-Pentenitrile** from other components.
 - Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample, typically around 250°C.
 - Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes. This program should be optimized based on the specific instrument and sample matrix.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 150 to cover the molecular ion and expected fragment ions of **3-Pentenitrile**.
 - Source Temperature: Maintain at approximately 230°C.
- Data Analysis: Identify the **3-Pentenitrile** peak based on its retention time and the fragmentation pattern in the mass spectrum. The molecular ion peak will be at m/z 81.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **3-Pentenitrile**.

Instrumentation: A high-resolution NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve 5-25 mg of the purified **3-Pentenitrile** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean NMR tube.^[13] Ensure the sample is free of any solid particles by filtering it through a pipette with a glass wool plug.^[14]
- Data Acquisition:
 - Acquire a ^1H NMR spectrum to observe the proton signals.
 - Acquire a ^{13}C NMR spectrum to observe the carbon signals.
- Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of the methyl, methylene, and vinyl protons, as well as the five distinct carbon atoms in the structure of **3-Pentenitrile**.

Biological Activity and Signaling Pathway

The toxicity of **3-Pentenitrile**, like other aliphatic nitriles, is primarily attributed to its in vivo metabolism, which liberates cyanide.^[15] Cyanide is a potent inhibitor of cellular respiration.

Mechanism of Action: Inhibition of Cellular Respiration by Cyanide

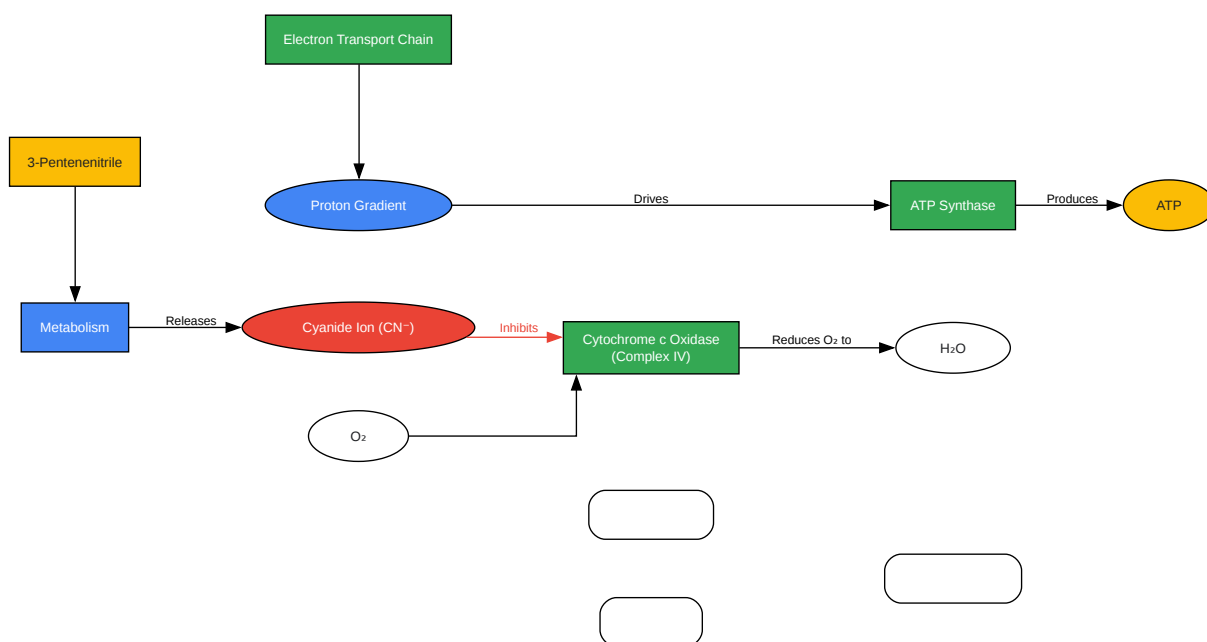
The liberated cyanide ion (CN^-) readily diffuses into the mitochondrial matrix.^[1] There, it exerts its toxic effect by binding to the ferric (Fe^{3+}) ion in the heme a_3 component of Cytochrome c oxidase (Complex IV) of the electron transport chain.^{[3][6]} This binding is a non-competitive inhibition and effectively blocks the transfer of electrons from cytochrome c to oxygen, the final electron acceptor in aerobic respiration.^{[3][4]}

The inhibition of Cytochrome c oxidase has the following critical consequences:

- Cessation of Electron Flow: The electron transport chain is halted.

- Depletion of ATP Production: The proton gradient across the inner mitochondrial membrane dissipates, leading to a rapid drop in ATP synthesis via oxidative phosphorylation.
- Cellular Hypoxia: Cells are unable to utilize oxygen, leading to histotoxic hypoxia, even with normal blood oxygen levels.[3]

This cascade of events ultimately leads to cellular dysfunction and, at sufficient concentrations, cell death.



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Figure 1: Signaling pathway of cellular respiration inhibition by cyanide released from **3-Pentenenitrile** metabolism.

Neurotoxicity

Beyond its acute toxicity via cyanide, **3-Pentenenitrile** has been noted for its neurotoxic effects.[16][17] Studies on related unsaturated aliphatic nitriles have shown that they can induce behavioral abnormalities in animal models.[16][17] The mechanisms are complex and may involve alterations in neurotransmitter systems, including serotonin and dopamine.[16][17] Researchers in drug development should be particularly mindful of these potential neurotoxic liabilities when working with nitrile-containing compounds.

Conclusion

3-Pentenenitrile is a commercially important chemical with well-defined physical and chemical properties. Its synthesis is predominantly achieved through the hydrocyanation of butadiene. The primary toxicological concern associated with **3-Pentenenitrile** is the metabolic release of cyanide, leading to the potent inhibition of cellular respiration. A thorough understanding of its properties, synthesis, and mechanism of action is crucial for its safe handling and for the development of new chemical entities that may share structural similarities. This guide provides a foundational resource for professionals in research and drug development to support their work with this versatile molecule.

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